molecular formula C16H21F3N4O3S B12240754 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine

Cat. No.: B12240754
M. Wt: 406.4 g/mol
InChI Key: PQRMULVZBRICHS-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine typically involves multiple steps:

    Formation of 2-Methylimidazo[1,2-b]pyridazine: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Trifluoropropanesulfonyl Group: This step usually involves the reaction of the intermediate with trifluoropropanesulfonyl chloride in the presence of a base to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b]pyridazine moiety.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and imidazo[1,2-b]pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various bases (e.g., NaOH, K₂CO₃) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It could be explored for its antimicrobial, antiviral, or anticancer properties, given the bioactivity of related heterocyclic compounds .

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropanesulfonyl group could enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-b]pyridazine: Shares the core imidazo[1,2-b]pyridazine structure but lacks the piperidine and trifluoropropanesulfonyl groups.

    Trifluoropropanesulfonyl Piperidine: Contains the piperidine and trifluoropropanesulfonyl groups but lacks the imidazo[1,2-b]pyridazine moiety.

Uniqueness

The uniqueness of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine lies in its combination of these distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C16H21F3N4O3S

Molecular Weight

406.4 g/mol

IUPAC Name

2-methyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C16H21F3N4O3S/c1-12-10-23-14(20-12)2-3-15(21-23)26-11-13-4-7-22(8-5-13)27(24,25)9-6-16(17,18)19/h2-3,10,13H,4-9,11H2,1H3

InChI Key

PQRMULVZBRICHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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